Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
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Overview
Description
Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a chemical compound with diverse applications in scientific research. It is known for its unique structural properties, which make it valuable in various fields such as drug synthesis and materials science.
Mechanism of Action
Target of Action
Similar compounds have been used in the fabrication of organic light-emitting diodes (oleds), suggesting that its targets could be the electron and hole transporting layers in these devices .
Mode of Action
Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate likely interacts with its targets by fitting into the energy levels of the electron and hole transporting layers. This allows for efficient energy transfer, which is crucial for the functioning of OLEDs .
Result of Action
In the context of OLEDs, the use of this compound and similar compounds can result in highly efficient and low roll-off deep blue emissions . The OLED based on similar compounds achieved a deep-blue emission centered at 460 nm, reaching a maximum external quantum efficiency of 8.10% and a maximum luminance of 7973 cd m −2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate typically involves the reaction of naphthalene derivatives with brominated and methoxylated benzene sulfonates. The process often employs Suzuki cross-coupling reactions, which allow for the attachment of various substituents to tailor the chemical structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves electrophilic aromatic substitution due to the presence of bromine and methoxy groups.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various brominated or methoxylated derivatives .
Scientific Research Applications
Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares structural similarities but differs in functional groups and applications.
Naphthopyrans: Known for their photochromic properties and used in photonic devices.
Uniqueness: Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is unique due to its specific combination of bromine and methoxy groups, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
naphthalen-1-yl 4-bromo-2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO5S/c1-22-16-11-18(17(23-2)10-14(16)19)25(20,21)24-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKFONCBMASUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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